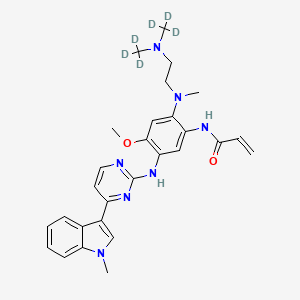

Osimertinib D6

Vue d'ensemble

Description

Osimertinib D6 is a deuterated form of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer with specific mutations in the epidermal growth factor receptor gene. The deuterated version, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Osimertinib D6 involves the incorporation of deuterium atoms into the osimertinib molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:

Large-Scale Hydrogen-Deuterium Exchange: Utilizing deuterium oxide or other deuterated solvents in large quantities.

Optimization of Reaction Conditions: Ensuring the reaction conditions are optimized for maximum yield and purity of the deuterated product.

Analyse Des Réactions Chimiques

Types of Reactions: Osimertinib D6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.

Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.

Applications De Recherche Scientifique

Efficacy in Clinical Studies

-

Preclinical Findings :

- Osimertinib D6 demonstrated significant anti-tumor activity against NSCLC cell lines expressing L858R/T790M-EGFR mutations. In studies, treatment with D6 at concentrations as low as 0.5 μM resulted in marked growth suppression and increased apoptosis markers such as cleaved PARP .

- Comparative studies indicated that D6 was less toxic to non-cancerous cells, suggesting a favorable therapeutic window .

-

Clinical Applications :

- In a pooled analysis of clinical data involving patients with uncommon EGFR mutations, osimertinib (and by extension, its derivatives) showed an overall response rate (ORR) of 48% and a disease control rate (DCR) of 86% . These findings underscore the potential for this compound to be effective even when conventional treatments fail.

- A systematic review highlighted that osimertinib significantly improved outcomes for patients with intracranial metastatic disease from NSCLC, showcasing its CNS penetration capabilities .

Case Studies

- Case Study 1 : A cohort study involving 90 patients treated with osimertinib revealed a 63.3% partial response rate and a median progression-free survival (mPFS) of 10.41 months. The incidence of adverse events was relatively low, with manageable side effects .

- Case Study 2 : Another analysis focused on patients with advanced lung adenocarcinoma demonstrated that osimertinib led to substantial improvements in overall survival compared to earlier therapies, reinforcing the efficacy of this treatment approach .

Comparative Data Table

Mécanisme D'action

Osimertinib D6 exerts its effects by selectively inhibiting the epidermal growth factor receptor tyrosine kinase. It targets specific mutations in the epidermal growth factor receptor gene, including exon 19 deletions and exon 21 L858R mutations, as well as the T790M resistance mutation. By binding to these mutated receptors, this compound blocks the signaling pathways that promote cancer cell growth and survival.

Comparaison Avec Des Composés Similaires

Gefitinib: A first-generation epidermal growth factor receptor tyrosine kinase inhibitor.

Erlotinib: Another first-generation epidermal growth factor receptor tyrosine kinase inhibitor.

Afatinib: A second-generation epidermal growth factor receptor tyrosine kinase inhibitor.

Dacomitinib: Another second-generation epidermal growth factor receptor tyrosine kinase inhibitor.

Comparison: Osimertinib D6 is unique among these compounds due to its third-generation status and its ability to target the T790M resistance mutation. This makes it particularly effective in patients who have developed resistance to first- and second-generation inhibitors. Additionally, the deuterium substitution in this compound can enhance its pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects.

Activité Biologique

Osimertinib D6, a derivative of osimertinib, is a small-molecule compound designed to selectively inhibit the growth of tumor cells, particularly in non-small cell lung cancer (NSCLC) that exhibit resistance to earlier epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). This article explores the biological activity of this compound, including its mechanisms of action, efficacy in overcoming drug resistance, and relevant case studies.

This compound targets the T790M mutation in the EGFR gene, which is a common mechanism of resistance to first- and second-generation EGFR TKIs. The compound selectively binds to the mutated form of EGFR, inhibiting its activity while sparing wild-type EGFR. This selectivity is crucial as it reduces systemic toxicity and enhances the therapeutic index.

- Inhibition of Tumor Growth : this compound has been shown to significantly suppress the growth of NSCLC cells harboring the T790M mutation. In vitro studies demonstrated that treatment with D6 at concentrations as low as 0.5 μM effectively inhibited colony formation in soft agar assays, indicating a strong anti-tumor effect .

- Induction of Apoptosis : Treatment with this compound resulted in a dose-dependent increase in cleaved PARP, a marker for apoptosis, in NCI-H1975 cells (EGFR T790M mutant). This suggests that D6 induces programmed cell death in resistant cancer cells .

- Protein Stability and Ubiquitination : The compound promotes the degradation of mutated EGFR through proteasomal pathways. Studies have shown that D6 increases levels of ubiquitinated EGFR proteins in NCI-H1975 cells, indicating enhanced turnover and degradation of the resistant mutant .

Efficacy Against Drug Resistance

This compound has demonstrated promising results in overcoming resistance to osimertinib itself. In preclinical models, D6 was effective at inhibiting tumor cell growth in lines resistant to osimertinib, suggesting its potential as a second-line therapy for patients who develop resistance after initial treatment .

Table 1: Efficacy Data for this compound

| Study Reference | Cell Line | Concentration (μM) | Effect on Growth | Induction of Apoptosis | Ubiquitination Increase |

|---|---|---|---|---|---|

| NCI-H1975 | 0.5 | Significant | Yes | Yes | |

| A549 (WT EGFR) | 0.5 | Minimal | No | No | |

| PC9 (Del19) | 0.5 | Minimal | No | No |

Clinical Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study on Long-Term Survival : A patient with advanced lung adenocarcinoma who developed the T790M mutation after initial treatment with gefitinib was switched to osimertinib and subsequently to this compound after developing resistance. The patient achieved stable disease and maintained control over brain metastases for over four years .

- Efficacy in Combination Therapy : In combination with other agents like erlotinib, this compound has shown enhanced efficacy against resistant NSCLC models, indicating its potential role in combination therapy strategies .

- Clinical Trials : Ongoing clinical trials are evaluating the effectiveness of this compound in patients who have progressed on standard osimertinib therapy. Early results suggest improved outcomes compared to historical controls receiving no further treatment after progression .

Propriétés

IUPAC Name |

N-[2-[2-[bis(trideuteriomethyl)amino]ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i2D3,3D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYJMQONPNNFPI-XERRXZQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.